N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name, N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide , is derived through hierarchical substitution rules. The parent structure, 4-oxo-4H-chromene-2-carboxamide , consists of a benzopyran scaffold with a ketone at position 4 and a carboxamide at position 2. The substituent 3-hydroxy-3-(thiophen-2-yl)propyl denotes a three-carbon chain with hydroxyl and thiophen-2-yl groups on the central carbon.
Key nomenclature considerations include:
- Chromene numbering : The oxygen atom in the pyrone ring (position 1) anchors the numbering system, with the carboxamide at position 2 and the ketone at position 4.
- Substituent stereochemistry : The central carbon of the propyl chain acts as a chiral center due to four distinct substituents (hydroxyl, thiophen-2-yl, and two methylene groups). This creates enantiomeric forms, though specific configurations (R/S) remain uncharacterized in current literature.
Molecular Topology Analysis: Chromene-Thiophene Hybrid Architecture
The molecule integrates two aromatic systems:
- Chromene core : A planar benzopyran structure with extended π-conjugation across the benzene and pyrone rings. The carboxamide at position 2 introduces electron-withdrawing effects, polarizing the chromene system.
- Thiophene moiety : A five-membered sulfur-containing heterocycle with delocalized π-electrons, contributing to electron-rich character.
Key topological features :
- Hydrogen-bonding capacity : The hydroxyl and carboxamide groups enable intermolecular hydrogen bonds, influencing solubility and crystal packing.
- Steric effects : The thiophen-2-yl group introduces steric bulk, potentially hindering rotational freedom in the propyl chain.
- Conformational flexibility : The propyl linker allows rotation around C–C bonds, enabling adaptive binding in biological systems.
Crystallographic Data and Conformational Analysis
While X-ray diffraction data for this specific compound are unavailable, structural analogs provide insights:
- Chromene-carboxamide systems : Derivatives like 6-chloro-N-methyl-2H-chromene-3-carboxamide exhibit planar chromene cores with carboxamide groups deviating ~15° from coplanarity due to steric interactions.
- Thiophene-containing analogs : Thiophene substituents in similar compounds adopt perpendicular orientations relative to primary aromatic systems to minimize steric clash.
Predicted conformational preferences include:
- Intramolecular hydrogen bonding : Between the hydroxyl group and pyrone ketone oxygen, stabilizing a folded conformation.
- π-π stacking : Between chromene and thiophene rings in solid-state arrangements.
Comparative Structural Analysis with Related Chromene Carboxamides
Structural implications :
- Electronic effects : Thiophene’s electron-rich nature contrasts with isoxazole’s electronegativity and chloro’s electron-withdrawing properties.
- Solubility : The hydroxyl group enhances aqueous solubility compared to non-polar analogs like the N-methyl derivative.
- Stereochemical complexity : The chiral center distinguishes it from achiral derivatives (e.g., 6-chloro-N-methyl).
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-12(16-6-3-9-23-16)7-8-18-17(21)15-10-13(20)11-4-1-2-5-14(11)22-15/h1-6,9-10,12,19H,7-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCBKOYSOBOLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized via the Pechmann condensation reaction. The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, followed by the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
Antioxidant Activity
One of the prominent applications of this compound is its antioxidant properties. Research indicates that derivatives of chromene compounds exhibit potent inhibition of lipid peroxidation, a process linked to oxidative stress and various diseases. For instance, studies have shown that related compounds can significantly reduce oxidative damage in rat brain homogenates, suggesting potential neuroprotective effects .
Anticancer Potential
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide may also possess anticancer properties. Chromene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells is an area of active research, with implications for developing new cancer therapies .
Antimicrobial Properties
Research has indicated that chromene derivatives can exhibit antimicrobial activities against a range of pathogens. The presence of the thiophene moiety in the compound enhances its interaction with microbial membranes, potentially leading to increased efficacy against bacterial and fungal infections .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromene core and subsequent functionalization with thiophene and hydroxyl groups. Various synthetic routes have been explored to optimize yield and purity, which are crucial for biological testing .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of chromene derivatives. Modifications at the chromene core or substituents can significantly affect the compound's efficacy as an antioxidant or anticancer agent. Ongoing studies aim to elucidate these relationships to guide future drug design efforts .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of related chromene compounds in models of oxidative stress-induced neurotoxicity. Results indicated that certain derivatives significantly reduced neuronal cell death and oxidative markers, highlighting their potential for treating neurodegenerative diseases .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity suggests its potential as a chemotherapeutic agent with fewer side effects compared to conventional treatments .
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The thiophene ring may enhance the compound’s binding affinity to specific proteins, while the carboxamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Chromene Core Variations: The target compound features a 4-oxo-4H-chromene core, whereas analogs like methyl 2-oxo-4-(tosyloxy)-2H-chromene-3-carboxylate () utilize a 2-oxo-2H-chromene system. The 4-oxo configuration may confer greater stability and redox activity compared to 2-oxo derivatives . Substitution at C2 (carboxamide vs.
Thiophene-Containing Side Chains: The hydroxypropyl-thiophene chain in the target compound contrasts with simpler thiophene-ethyl or ethenyl groups in analogs (e.g., ). The hydroxyl group may enhance solubility, while the thiophene ring contributes to π-π stacking interactions in receptor binding . Compared to a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (), the target lacks an amine group but retains the thiophene-hydroxyl motif, which could reduce CNS penetration but improve metabolic stability .
Pharmacopeial Relevance :
- Thiophene-containing amines like (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () are monitored in drug impurity profiles, indicating regulatory scrutiny of similar structures .
Biological Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant research findings.
Chemical Structure and Synthesis
The compound features a chromene backbone with a thiophene ring and a hydroxypropyl group. Its synthesis typically involves multi-step organic reactions, starting from commercially available precursors.
Common Synthetic Route :
- Formation of Hydroxypropyl Intermediate : Reaction of thiophene with an alkylating agent.
- Carboxamide Formation : The hydroxypropyl intermediate is reacted with a carboxylic acid derivative to form the carboxamide linkage.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it has shown significant efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.5 - 1 μg/mL |
| Pseudomonas aeruginosa | 1 - 2 μg/mL |
These results indicate its potential as a therapeutic agent in treating bacterial infections.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity, particularly against strains like Candida albicans. The antifungal efficacy is often measured using MIC values, which have been reported to be comparable to existing antifungal agents.
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Biofilm Disruption : It has been shown to reduce biofilm formation in Staphylococcus aureus, enhancing its efficacy against persistent infections.
Study on Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against various bacterial strains using time-kill assays. The results indicated that the compound not only inhibited bacterial growth but also exhibited bactericidal activity at certain concentrations.
Synergistic Effects
Another notable finding is the synergistic effect observed when this compound is used in combination with traditional antibiotics like Ciprofloxacin. This combination therapy resulted in significantly lower MIC values compared to when each drug was used alone, suggesting enhanced therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide?
- Methodological Answer : The synthesis typically involves coupling 4-oxo-4H-chromene-2-carboxylic acid derivatives with thiophene-containing amine precursors. Key steps include:
- Knoevenagel condensation or Michael addition to introduce the thiophene moiety .
- Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
- Purification via column chromatography or crystallization, with yields optimized by controlling reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol/water mixtures) .
- Characterization requires NMR (¹H/¹³C), IR (to confirm carbonyl and amide groups), and mass spectrometry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the chromene carbonyl (δ ~160–170 ppm), thiophene protons (δ ~6.5–7.5 ppm), and hydroxy/amide protons (δ ~2.5–5.0 ppm) .
- X-ray crystallography : Resolve stereochemistry and confirm intermolecular interactions (e.g., hydrogen bonding between amide and hydroxy groups) .
- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, N–H at ~3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and purity (>95%) .
Q. How are common impurities identified during synthesis?
- Methodological Answer :
- HPLC or TLC : Monitor reaction progress and detect unreacted starting materials/byproducts (e.g., unsubstituted chromene derivatives) .
- Mass spectrometry : Identify impurities via molecular ion peaks (e.g., incomplete coupling leading to free carboxylic acid intermediates) .
- Recrystallization : Remove polar impurities using solvent systems like DCM/hexane .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this chromene-thiophene hybrid?
- Methodological Answer :
- Reaction path search : Use density functional theory (DFT) to model transition states and predict reaction barriers for key steps (e.g., amide bond formation vs. side reactions) .
- Solvent effect simulations : Predict optimal solvents (e.g., DMF vs. THF) using COSMO-RS models to enhance yield .
- Machine learning : Train models on existing chromene-thiophene reaction datasets to recommend temperature/pH conditions .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-response standardization : Use fixed protocols (e.g., IC₅₀ assays in triplicate) to minimize variability in cytotoxicity studies .
- Meta-analysis : Compare datasets across publications, adjusting for variables like cell line (e.g., HeLa vs. MCF-7) and assay type (e.g., MTT vs. ATP-based luminescence) .
- Structural analogs : Test derivatives (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR) .
Q. How to design experiments for SAR studies of this compound?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with modified chromene rings (e.g., 6-methyl substitution) or thiophene substituents (e.g., chloro vs. methoxy groups) .
- Bioactivity assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .
- Molecular docking : Map binding interactions using AutoDock Vina to prioritize high-potential analogs .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Polymorphism control : Use anti-solvent vapor diffusion (e.g., adding hexane to DCM solutions) to stabilize specific crystal forms .
- Hydrogen bonding networks : Co-crystallize with acetic acid or DMSO to enhance lattice stability .
- Cryocooling : Prevent radiation damage during X-ray diffraction by maintaining crystals at 100 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
